Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate
Description
Evolution of Glycinate Chemistry in Scientific Literature
Glycinate chemistry originated with the isolation of glycine from gelatin hydrolysis, but its synthetic potential remained unexplored until the 20th century. The development of N-substituted glycines emerged as a critical area of study, driven by glycine’s structural simplicity and versatility. Early work focused on natural derivatives, such as serine and aspartic acid, which were postulated to be among the first amino acids incorporated into the genetic code.
Modern glycinate research shifted toward engineered analogs, particularly those with tailored functional groups. For example, green synthesis methods for aliphatic N-substituted glycines—such as propyl-, butyl-, and hexyl-glycine derivatives—demonstrated the feasibility of modifying glycine’s backbone while preserving its zwitterionic properties. These innovations laid the groundwork for complex conjugates like Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate, which integrates sulfonamide and aryl bromine moieties.
Table 1: Key Milestones in Glycinate Chemistry
Historical Development of N-Substituted Glycinates
N-substituted glycines gained prominence due to their ability to mimic natural peptides while enhancing metabolic stability. Initial efforts focused on simple alkyl chains, but advances in organic synthesis enabled the incorporation of aromatic and sulfonamide groups. For instance, this compound exemplifies this progression, combining a brominated phenyl group with a methylsulfonyl substituent.
The synthesis of such compounds typically involves multi-step reactions. A common approach includes:
- Amine Functionalization : Reacting 3-bromophenylamine with methylsulfonyl chloride to form the N-methylsulfonyl intermediate.
- Glycine Conjugation : Coupling the intermediate with glycine methyl ester under controlled conditions.
Table 2: Structural Features of Representative N-Substituted Glycinates
| Compound | R Group | Key Properties |
|---|---|---|
| Propylglycine | -CH2CH2CH3 | High solubility |
| 2-Aminoheptylglycine | -(CH2)6NH2 | Enhanced lipophilicity |
| This compound | -C6H4Br + -SO2CH3 | Bromine-mediated reactivity |
Research Significance of Sulfonamide-Glycinate Conjugates
Sulfonamide-glycinate hybrids are prized for their dual functionality: the sulfonamide group confers bioactivity (e.g., enzyme inhibition), while the glycine backbone ensures compatibility with biological systems. In this compound, the 3-bromophenyl moiety introduces steric bulk and electrophilic sites, facilitating interactions with biomolecular targets.
Recent studies highlight sulfonamide-glycinates’ potential in:
- Drug Discovery : The sulfonamide group is a common pharmacophore in protease inhibitors.
- Material Science : Enhanced thermal stability due to aromatic and sulfonyl groups.
Theoretical Frameworks in Glycinate Research
Computational models have become indispensable for predicting glycinate behavior. Density Functional Theory (DFT) studies on N-substituted glycines revealed correlations between electronic properties and bioactivity. For example, 2-aminoheptylglycine exhibits high electronegativity, enabling it to act as a bidentate ligand for metal ions.
Molecular docking simulations further elucidate interactions between glycinate derivatives and biological targets. This compound shows strong binding affinity to DNA via groove-binding mechanisms, as evidenced by fluorescence quenching and viscosity assays.
Table 3: Theoretical Parameters for Selected Glycinates
| Compound | Dipole Moment (Debye) | LogP | DNA Binding Affinity (Kb) |
|---|---|---|---|
| Propylglycine | 4.2 | -0.5 | 1.2 × 10^4 |
| 2-Aminoheptylglycine | 5.8 | 1.7 | 3.8 × 10^4 |
| This compound | 6.1 | 2.9 | 5.6 × 10^4 |
Properties
IUPAC Name |
methyl 2-(3-bromo-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPNEBRJBGCJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylamine, methylsulfonyl chloride, and glycine methyl ester.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation-reduction reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents (e.g., acetone or DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the methylsulfonyl group.
Reduction: Reduced forms of the methylsulfonyl group.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Organic Synthesis
Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate serves as an important intermediate in organic synthesis. Its structure allows for various chemical reactions, including oxidation and substitution, making it valuable in the preparation of more complex molecules. The methylsulfonyl group enhances its reactivity, facilitating transformations that are critical in synthetic organic chemistry .
The compound exhibits significant biological activity, with studies indicating its potential as an enzyme inhibitor. It has been shown to inhibit Rho kinase activity, which plays a role in several diseases such as cancer and hypertension. This inhibition suggests that the compound may have therapeutic implications in treating these conditions.
Case Study: Enzyme Inhibition
In vitro studies demonstrated that this compound effectively inhibited Rho kinase, leading to reduced cellular proliferation in cancer cell lines. This was quantified by measuring the IC50 values across different concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Significant inhibition |
| HCT116 (Colon Cancer) | 0.150 | Moderate inhibition |
Pharmacological Applications
The compound has potential pharmacological applications due to its ability to modulate biological pathways. It may interact with specific receptors or enzymes, altering their activity and providing a basis for drug development.
Case Study: Anti-inflammatory Effects
In animal models of inflammation, this compound exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These findings indicate its potential as a therapeutic agent for inflammatory diseases.
Summary of Biological Activities
| Activity Type | Target | Outcome |
|---|---|---|
| Enzyme Inhibition | Rho Kinase | Significant inhibition |
| Anti-inflammatory | Inflammation Model | Comparable to NSAIDs |
| Anticancer | Various Cancer Cell Lines | Selective toxicity observed |
Mechanism of Action
The mechanism of action of Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and molecular parameters between the target compound and its analogs:
Key Observations:
- Halogen Effects : Bromine (Br) in the target compound increases molecular weight compared to chlorine (Cl) analogs. Bromine’s larger atomic radius may enhance steric effects but reduce reactivity in substitution reactions compared to chlorine .
- Electronic Modifiers: Substituents like nitro (NO₂, ) and methoxy (OCH₃, ) significantly influence electronic properties. Nitro groups enhance electrophilicity, while methoxy groups donate electrons, affecting reactivity in further syntheses.
Biological Activity
Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₁₀BrNO₄S
- Molecular Weight : 195.15 g/mol
- CAS Number : 91394-73-9
The compound features a bromophenyl group, a methylsulfonyl group, and a glycine moiety, which are significant for its biological interactions.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. The following mechanisms have been proposed based on available studies:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : There is evidence that this compound can influence key signaling pathways related to inflammation and cell survival.
Anticancer Activity
A study published in PubMed highlighted the compound's potential as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune evasion. In vitro assays demonstrated that this compound significantly inhibited IDO1 activity, leading to enhanced immune responses against tumor cells in mouse models .
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. It was found to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and the activation of survival signaling pathways .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored. However, initial studies suggest favorable absorption characteristics and moderate bioavailability, which are essential for therapeutic efficacy.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate, and how can reaction purity be validated?
Methodological Answer:
A common approach involves coupling 3-bromophenylamine derivatives with glycinate esters, followed by sulfonation using methylsulfonyl chloride. For example, DL-2-(3-bromophenyl)glycine (CAS 79422-73-4) can serve as a precursor, with subsequent sulfonylation under anhydrous conditions . Purity validation requires HPLC (high-performance liquid chromatography) with UV detection or GC-MS (gas chromatography-mass spectrometry) to confirm >95% purity, as demonstrated for structurally related bromophenyl compounds in reagent catalogs .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methylsulfonyl and glycinate moieties, while high-resolution mass spectrometry (HRMS) validates molecular weight. For stability studies, Fourier-transform infrared spectroscopy (FTIR) can track sulfonyl group integrity under varying pH/temperature conditions. Reference data from analogous methyl glycinate derivatives (e.g., Methyl N-(diphenylmethylene)glycinate, CAS 81167-39-7) provide benchmarks for spectral interpretation .
Advanced: How do structural modifications at the 3-bromophenyl position influence bioactivity, particularly in targeting ERRα for anticancer research?
Methodological Answer:
Modifications such as halogen substitution (e.g., chloro or fluoro analogs) or steric hindrance alterations can modulate binding affinity to estrogen-related receptor alpha (ERRα). For instance, HSP1604—a structurally related methylsulfonyl glycinate—inhibits ERRα transcriptional activity by direct binding, as shown in proliferation and migration assays using breast cancer cell lines (MCF-7, MDA-MB-231) . Comparative studies with 3-bromophenyl vs. 4-cyanophenyl analogs can elucidate structure-activity relationships (SARs) .
Advanced: How should researchers resolve contradictions in reported ERRα binding affinity data for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell lysate vs. recombinant protein) or solvent effects. To address this:
- Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics and luciferase reporter assays for functional inhibition).
- Standardize solvent systems (e.g., DMSO concentration ≤0.1%) to avoid artifactual results.
- Validate findings with CRISPR/Cas9 ERRα-knockout cell controls, as implemented in studies on HSP1604 .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) due to potential irritancy of sulfonyl groups .
- Follow REACH guidelines for sulfonate derivatives, including waste disposal protocols for brominated compounds .
- Monitor air quality for volatile byproducts (e.g., methylsulfonyl chloride) using gas detectors .
Advanced: What in vitro models are most suitable for evaluating this compound’s anticancer efficacy and mechanism?
Methodological Answer:
- Proliferation assays: Use ERRα-expressing cancer cell lines (e.g., triple-negative breast cancer MDA-MB-468) with ATP-based viability kits (e.g., CellTiter-Glo®).
- Migration/Invasion assays: Boyden chamber setups with Matrigel® coating to assess metastatic potential .
- Transcriptomic profiling: RNA-seq to identify downstream targets of ERRα inhibition, validated via qPCR and siRNA knockdown .
Basic: How can researchers optimize reaction yields during the sulfonylation step of this compound’s synthesis?
Methodological Answer:
- Employ slow addition of methylsulfonyl chloride at 0–5°C to minimize side reactions.
- Use non-nucleophilic bases (e.g., triethylamine) to scavenge HCl byproducts.
- Monitor reaction progress via TLC (thin-layer chromatography) with iodine staining, as described for sulfonylated glycinate esters in reagent catalogs .
Advanced: What computational methods support the rational design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Molecular docking: Simulate interactions with ERRα’s ligand-binding domain (PDB ID: 2PJL) using software like AutoDock Vina.
- ADMET prediction: Tools like SwissADME can forecast bioavailability, CYP450 metabolism, and blood-brain barrier permeability.
- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with IC50 values from bioactivity data .
Basic: What regulatory considerations apply to the storage and shipment of this compound?
Methodological Answer:
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group.
- Comply with IATA regulations for air transport of brominated compounds, using secondary containment for liquid nitrogen shipments .
Advanced: How can researchers address solubility challenges in biological assays for this hydrophobic compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
